(1S,2S)-N',N'-Dimethyl-1,2-diphenyl-1,2-ethanediamine
Description
(1S,2S)-N',N'-Dimethyl-1,2-diphenyl-1,2-ethanediamine (CAS 70749-06-3) is a chiral diamine featuring two phenyl groups and two methyl-substituted amine groups in a vicinal (1,2) configuration. Its molecular formula is C₁₆H₂₀N₂ (MW 240.35 g/mol), and it exhibits a specific rotation of −49.50° (20°C, c=2 in MeOH) . This compound is widely utilized as a chiral ligand in asymmetric catalysis, particularly in nickel-catalyzed cross-coupling reactions . It is commercially available as a crystalline powder (melting point: 48–51°C) and is classified as hazardous due to its acute toxicity and corrosive properties .
Properties
IUPAC Name |
(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXASUOCKHCRL-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Reductive Coupling of Allenamides and Aldimines
Cu-Catalyzed Reductive Coupling Methodology
A scalable and stereoselective route involves the Cu-catalyzed reductive coupling of chiral allenamides with aldimines. This method, developed by Suez et al., employs a (PCy₃)Cu catalyst under inert conditions to achieve high diastereocontrol.
Reaction Conditions
- Substrates : Evans oxazolidinone-derived allenamide (15a) and DMB-protected aldimine (9a).
- Catalyst : 5 mol% (PCy₃)CuCl.
- Reductant : Polymethylhydrosiloxane (PMHS).
- Solvent : Toluene with 2 equiv t-BuOH.
- Yield : 90% with >20:1 dr.
Mechanistic Insights
The reaction proceeds through a Cu-hydride intermediate, enabling syn-addition of the allenamide to the aldimine. The DMB group facilitates chemoselective deprotection, yielding the desired diamine after hydrogenolysis.
Scalability
Benchmark reactions at 1.0 g scale retained 85% yield and >20:1 dr, demonstrating practicality for industrial applications.
Acid-Mediated Cyclization and Resolution
Chiral Resolution of Racemic Diamines
Racemic N,N′-dimethyl-1,2-diphenylethylenediamine is resolved using chiral acids (e.g., L-tartaric acid) to isolate the (1S,2S)-enantiomer. This method, though classical, requires multiple recrystallizations, resulting in moderate yields (50–60%).
Limitations
- Labor-intensive purification.
- Lower enantiomeric excess (ee) compared to asymmetric synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Diastereoselectivity (dr) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cu-Catalyzed Coupling | 90 | >20:1 | High | Moderate |
| Chiral Resolution | 50–60 | N/A | Low | Low |
| Nickel-Catalyzed Coupling | 70–85 | N/A | Moderate | High |
The Cu-catalyzed reductive coupling outperforms other methods in stereocontrol and yield, making it the preferred route for academic and industrial settings. Chiral resolution remains a fallback for labs lacking transition-metal expertise.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals, polymers, and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (1S,2S)-N’,N’-Dimethyl-1,2-diphenyl-1,2-ethanediamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
(1S,2S)-N,N'-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
- CAS : 205873-26-3
- Molecular Formula : C₁₈H₁₈F₆N₂ (MW 376.34 g/mol)
- Key Features : The phenyl rings are substituted with electron-withdrawing trifluoromethyl (-CF₃) groups at the 3-position. This modification enhances the ligand’s electron-deficient character, improving its performance in nickel-catalyzed asymmetric cross-couplings. The bulky CF₃ groups also increase enantioselectivity in reactions involving alkyl electrophiles .
(S,S)-N,N'-Di-(1-naphthyl)-1,2-diphenyl-1,2-ethanediamine
Modifications to the Amine Groups
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine
- Synonyms: 1,2-Bis(dimethylamino)-1,2-diphenylethane
- Structure : Both amine groups are fully methylated (N,N,N',N'-tetramethyl).
- Impact : Increased electron density on nitrogen improves coordination to Lewis acids like boron trifluoride (BF₃), but reduced steric hindrance may lower enantioselectivity compared to the N',N'-dimethyl analog .
N,N′-Dimethyl-1,2-ethanediamine (DMEDA)
Coordination Chemistry and Catalytic Performance
Physicochemical Properties
| Property | Target Compound | CF₃-Substituted Analog | Tetramethyl Analog |
|---|---|---|---|
| Melting Point (°C) | 48–51 | Not reported | Not reported |
| Specific Rotation (°) | −49.50 (c=2, MeOH) | Not reported | Not reported |
| Solubility | Soluble in CH₂Cl₂, THF | Soluble in polar aprotic solvents | High solubility in ethers |
| Toxicity | H318, H314, H312 | Similar hazards | Lower toxicity (no data) |
Asymmetric Cross-Coupling Reactions
The target compound’s rigid chiral environment enables high enantioselectivity in nickel-catalyzed cross-couplings. For example, in the coupling of alkyl chlorides with arylzinc reagents, it achieves 97% ee . In contrast, its trifluoromethyl-substituted analog shows superior activity in reactions requiring electron-deficient ligands due to enhanced Lewis acidity at the nickel center .
Role in Supramolecular Chemistry
Derivatives like (1S,2S)-N,N′-Bis(salicylidene)-1,2-diphenylethane-1,2-diamine form stable Co(III) complexes with distorted octahedral geometries. These complexes are used to study hydrogen-bonding interactions and crystal packing .
Biological Activity
(1S,2S)-N',N'-Dimethyl-1,2-diphenyl-1,2-ethanediamine, commonly referred to as DPEDA, is a chiral diamine compound noted for its significant biological activities and applications in organic synthesis. This article explores its biological activity through various studies, highlighting its role as an organocatalyst and its potential therapeutic applications.
- Molecular Formula : C₁₆H₂₀N₂
- Molecular Weight : 240.34 g/mol
- CAS Number : 70749-06-3
- Appearance : White to light yellow crystalline powder
- Melting Point : 48–51 °C
Applications in Organic Synthesis
DPEDA is recognized for its utility in the synthesis of various compounds due to its chiral nature. It serves as a precursor for creating chiral imidazolinium salts and is utilized in several catalytic reactions:
- Aldol Reactions : DPEDA acts as an organocatalyst facilitating the enantioselective functionalization of carbonyl compounds.
- Diels-Alder Reactions : It is employed in the synthesis of complex cyclic structures.
- Mannich Reactions : DPEDA has been shown to catalyze the formation of β-amino acids and related compounds with high enantiomeric excess.
Anticancer Properties
Recent studies have explored the anticancer potential of DPEDA through its metal complexes. For instance, complexes formed with transition metals have demonstrated enhanced cytotoxicity against multidrug-resistant cancer cell lines. A notable study indicated that DPEDA-based metal complexes exhibited significant activity against sensitive and resistant cancer cell lines, suggesting a dual mechanism involving both direct cytotoxicity and modulation of drug resistance pathways .
Organocatalytic Activity
DPEDA's role as an organocatalyst has been extensively documented. It has been successfully applied in various reactions yielding biologically significant compounds:
- Aldol Reactions :
-
Michael Additions :
- DPEDA facilitated Michael additions with excellent yields and enantioselectivities, showcasing its versatility as a chiral catalyst.
- Synthesis of β-Amino Acids :
Mechanistic Insights
The effectiveness of DPEDA in catalysis is attributed to its ability to form stable intermediates and transition states that favor the desired reaction pathways. The stereochemistry associated with DPEDA influences the outcome of reactions significantly, making it a valuable component in asymmetric synthesis.
Q & A
Q. What are the established synthetic routes for (1S,2S)-N',N'-Dimethyl-1,2-diphenyl-1,2-ethanediamine, and how is its stereochemical purity verified?
The compound is typically synthesized via reductive coupling of N-silylimines using NbCl₄(THF)₂, followed by resolution via diastereomeric menthyl carbamate formation . For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are used to confirm functional groups and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while polarimetry or chiral HPLC ensures enantiomeric excess (ee) ≥99% .
| Key Physical Properties | Values | Source |
|---|---|---|
| Melting Point | 81–84°C | |
| Boiling Point | 353.9°C (760 mmHg) | |
| Molecular Weight | 212.29 g/mol |
Q. How is this compound utilized as a chiral ligand in asymmetric catalysis?
The diamine serves as a precursor for chiral ligands in copper-catalyzed N-arylation reactions. For example, trans-N,N'-dimethyl-1,2-cyclohexanediamine derivatives enable coupling of aryl halides with indoles, achieving yields >90% under mild conditions (e.g., CuI catalysis, 80°C, 24 h) . Ligand design involves modifying substituents on the phenyl rings to enhance steric and electronic effects, which are evaluated via kinetic studies and density functional theory (DFT) calculations .
Q. What spectroscopic techniques are critical for analyzing its structural integrity?
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.2–2.5 ppm) .
- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC entries for Co(III) complexes with the ligand) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence diastereoselectivity in dihydroxylation reactions?
In asymmetric dihydroxylation, the (1S,2S)-configuration directs syn-addition of hydroxyl groups via Sharpless or Corey protocols. For example, using OsO₄ with a chiral auxiliary yields diols with diastereomeric ratios up to 2:1 (R/S), but uncatalyzed osmylation shows lower selectivity (1:1), suggesting competing non-stereospecific pathways . Mechanistic studies using kinetic isotopic effects (KIE) and computational modeling (e.g., transition-state analysis) clarify steric vs. electronic contributions .
Q. What role does it play in designing self-immolative linkers for biochemical probes?
The N,N'-dimethyl-1,2-ethanediamine moiety acts as a self-immolative spacer in near-infrared probes. Upon enzymatic cleavage (e.g., MAO-A), the carbamate linker undergoes 1,6-elimination, releasing fluorophores (e.g., hemi-cyanine) with restored fluorescence (λₑₓ/λₑₘ = 650/720 nm). Probe optimization involves adjusting linker flexibility and evaluating reaction kinetics (kcat ~ 0.1–1.0 min⁻¹) .
Q. How are its coordination complexes characterized, and what applications arise from their geometry?
The ligand forms octahedral Co(III) complexes with N,N′-bis(salicylidene)-1,2-diphenylethane-1,2-diamine. Single-crystal X-ray diffraction reveals bond lengths (Co–N ≈ 1.95 Å, Co–O ≈ 1.89 Å) and distortion parameters (Σ = 25°). These complexes exhibit catalytic activity in oxidation reactions (e.g., epoxidation of alkenes with TOF up to 500 h⁻¹) and are studied via cyclic voltammetry to assess redox stability (E₁/₂ ≈ +0.5 V vs. Ag/AgCl) .
Q. What computational methods validate its enantioselectivity in ligand design?
DFT calculations (B3LYP/6-31G*) model transition states in asymmetric catalysis. For example, in phosphoramide-catalyzed aldol reactions, the (1S,2S)-configuration lowers activation energy (ΔΔG‡ ≈ 2–3 kcal/mol) compared to (1R,2R), correlating with experimental ee values >90%. Hirshfeld surface analysis further quantifies non-covalent interactions (e.g., C–H···π contacts) influencing crystal packing .
Methodological Considerations
- Contradiction Analysis : Conflicting diastereoselectivity in dihydroxylation (catalyzed vs. uncatalyzed) necessitates mechanistic re-evaluation using isotopic labeling or in-situ IR monitoring .
- Experimental Design : For catalytic applications, optimize metal/ligand ratios (e.g., CuI:ligand = 1:2) and solvent polarity (e.g., DMF vs. THF) to balance activity and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
